Ethyl 1-(aminomethyl)-2-oxabicyclo[3.1.1]heptane-5-carboxylate hydrochloride
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Overview
Description
Ethyl 1-(aminomethyl)-2-oxabicyclo[311]heptane-5-carboxylate hydrochloride is a bicyclic compound with a unique structure that includes an oxabicyclo ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(aminomethyl)-2-oxabicyclo[3.1.1]heptane-5-carboxylate hydrochloride typically involves the formation of the oxabicyclo ring system followed by functionalization to introduce the aminomethyl and carboxylate groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. The final step typically involves the conversion of the free base to its hydrochloride salt to enhance stability and solubility .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(aminomethyl)-2-oxabicyclo[3.1.1]heptane-5-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.
Substitution: Nucleophilic substitution reactions are common, particularly for introducing or modifying the aminomethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 1-(aminomethyl)-2-oxabicyclo[3.1.1]heptane-5-carboxylate hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials with unique properties, such as high-energy density compounds
Mechanism of Action
The mechanism of action of Ethyl 1-(aminomethyl)-2-oxabicyclo[3.1.1]heptane-5-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with these targets, leading to changes in their activity or function. The bicyclic structure provides rigidity and specificity, enhancing the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
Ethyl bicyclo[2.2.1]hept-2-ene-5-carboxylate: This compound has a similar bicyclic structure but lacks the aminomethyl group, resulting in different chemical properties and reactivity.
Ethyl coumarin-3-carboxylate: Although structurally different, this compound shares some functional group similarities and is used in similar applications.
Uniqueness
Ethyl 1-(aminomethyl)-2-oxabicyclo[3.1.1]heptane-5-carboxylate hydrochloride is unique due to its combination of a rigid bicyclic structure and the presence of both aminomethyl and carboxylate groups. This combination provides a distinct set of chemical and biological properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
ethyl 1-(aminomethyl)-2-oxabicyclo[3.1.1]heptane-5-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3.ClH/c1-2-13-8(12)9-3-4-14-10(5-9,6-9)7-11;/h2-7,11H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBVDKVXWCADGGL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CCOC(C1)(C2)CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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